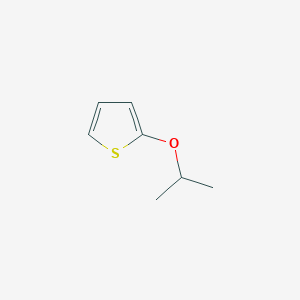
Thiophene, 2-(1-methylethoxy)-
Cat. No. B8671787
Key on ui cas rn:
37723-48-1
M. Wt: 142.22 g/mol
InChI Key: MJNYEJSKSHRONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315495B2
Procedure details


To a mixture of 10 mL anhydrous isopropanol and 5 mL anhydrous tetrahydrofuran under argon at room temperature was added sodium metal (350 mg, 15.22 mmol). The resulting mixture was stirred vigorously at 35° C. until all the sodium metal was consumed (ca. 20 minutes). Copper(I) iodide (386 mg, 2.03 mmol) and 2-iodothiophene (2.13 g, 10.14 mmol) were added and the resulting suspension heated to 90° C. and stirred vigorously for 16 h. After cooling to room temperature, 20 mL of 0.5 M potassium cyanide aqueous solution was added and the resulting mixture stirred for 30 minutes. Organics were extracted with hexanes (2×75 mL), washed with water (3×50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated. The residue was subjected to chromatography on silica gel (100% hexanes) to give 2-isopropoxythiophene (250 mg, 16%). Used without further characterization.






Name
Copper(I) iodide
Quantity
386 mg
Type
catalyst
Reaction Step Five

Yield
16%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([OH:4])([CH3:3])[CH3:2].[Na].I[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.[C-]#N.[K+]>[Cu]I.O1CCCC1>[CH:1]([O:4][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)([CH3:3])[CH3:2] |f:3.4,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1SC=CC1
|
|
Name
|
Copper(I) iodide
|
|
Quantity
|
386 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed (ca. 20 minutes)
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Organics were extracted with hexanes (2×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×50 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 16% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
